N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine
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Description
N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C19H25N5 and its molecular weight is 323.444. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, to which stl069960 belongs, have been noted for their significant impact in medicinal chemistry . They have been associated with antitumor and enzymatic inhibitory activities , suggesting potential targets within these domains.
Mode of Action
The pyrazolo[1,5-a]pyrimidine core, which stl069960 possesses, is known for its synthetic versatility, allowing structural modifications throughout its periphery . This versatility could potentially influence its interaction with its targets.
Biochemical Pathways
Given the noted antitumor and enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that STL069960 may influence pathways related to these activities.
Result of Action
The antitumor and enzymatic inhibitory activities associated with pyrazolo[1,5-a]pyrimidine derivatives suggest that STL069960 may have similar effects.
Action Environment
It’s worth noting that the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved under milder conditions and in an environmentally benign manner using deep eutectic solvents . This suggests that the synthesis of STL069960 may also be influenced by environmental factors.
Properties
IUPAC Name |
N-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-14-13-17(20-11-8-12-23(3)4)24-19(21-14)18(15(2)22-24)16-9-6-5-7-10-16/h5-7,9-10,13,20H,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWLGINNBHJIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCCN(C)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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